1-(2-Oxopropyl)cyclohexane-1-carbaldehyde
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Overview
Description
1-(2-Oxopropyl)cyclohexane-1-carbaldehyde is an organic compound featuring a cyclohexane ring substituted with a 2-oxopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with an appropriate aldehyde under controlled conditions. One common method is the aldol condensation reaction, where cyclohexanone reacts with propionaldehyde in the presence of a base catalyst to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxopropyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under acidic or basic conditions
Major Products Formed:
Oxidation: 1-(2-Oxopropyl)cyclohexane-1-carboxylic acid
Reduction: 1-(2-Hydroxypropyl)cyclohexane-1-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Oxopropyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound’s oxopropyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde: Similar structure but lacks the oxopropyl group.
Cyclohexanone: Contains a ketone group instead of an aldehyde.
1-Cyclohexene-1-carboxaldehyde: An α,β-unsaturated aldehyde with different reactivity.
Properties
CAS No. |
66334-22-3 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(2-oxopropyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-9(12)7-10(8-11)5-3-2-4-6-10/h8H,2-7H2,1H3 |
InChI Key |
SCVPGQKUCPWPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CCCCC1)C=O |
Origin of Product |
United States |
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